

Application Note: Infrared (IR) Spectroscopy Analysis of 2-Amino-4-isopropylphenol

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Compound of Interest

Compound Name: *2-Amino-4-isopropylphenol*

Cat. No.: *B1269349*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Amino-4-isopropylphenol** is an organic compound containing a phenol, an aromatic amine, and an isopropyl group. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. This application note provides a detailed protocol for the analysis of **2-Amino-4-isopropylphenol** using IR spectroscopy, outlines the characteristic absorption frequencies for its functional groups, and offers a guide for spectral interpretation.

Principle of Infrared Spectroscopy: Infrared spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.^[1] Different functional groups have distinct vibrational modes (stretching, bending, wagging) and therefore absorb at characteristic wavenumbers (cm^{-1}).^{[1][2]} This allows for the identification of functional groups present in a sample. The region from approximately 1500 to 400 cm^{-1} is known as the "fingerprint region," which is unique to each molecule and useful for confirming its identity.^[3]

Characteristic Functional Groups and IR Absorptions

The structure of **2-Amino-4-isopropylphenol** features several key functional groups, each with characteristic IR absorption bands.

- Phenolic Hydroxyl (-OH) Group: The O-H bond in phenols gives rise to a strong and typically broad absorption band due to hydrogen bonding.[4][5][6] The C-O stretching vibration is also a key indicator for phenols.[3]
- Primary Aromatic Amine (-NH₂) Group: Primary amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) that are generally sharper than O-H bands.[7][8] They also show a characteristic N-H bending (scissoring) vibration.[8][9] The C-N stretching band for aromatic amines is typically strong.[7][8]
- Aromatic Ring (Benzene derivative): The benzene ring shows C-H stretching vibrations at wavenumbers slightly higher than aliphatic C-H stretches.[10][11] It also displays characteristic C=C in-ring stretching vibrations as multiple peaks in the 1450-1600 cm⁻¹ region.[4][12] Out-of-plane (oop) C-H bending can provide information on the substitution pattern of the ring.[4][10]
- Isopropyl Group (-CH(CH₃)₂): This aliphatic group is identified by its C-H stretching vibrations, which occur at wavenumbers below 3000 cm⁻¹.[10]

Data Presentation: Summary of IR Absorptions

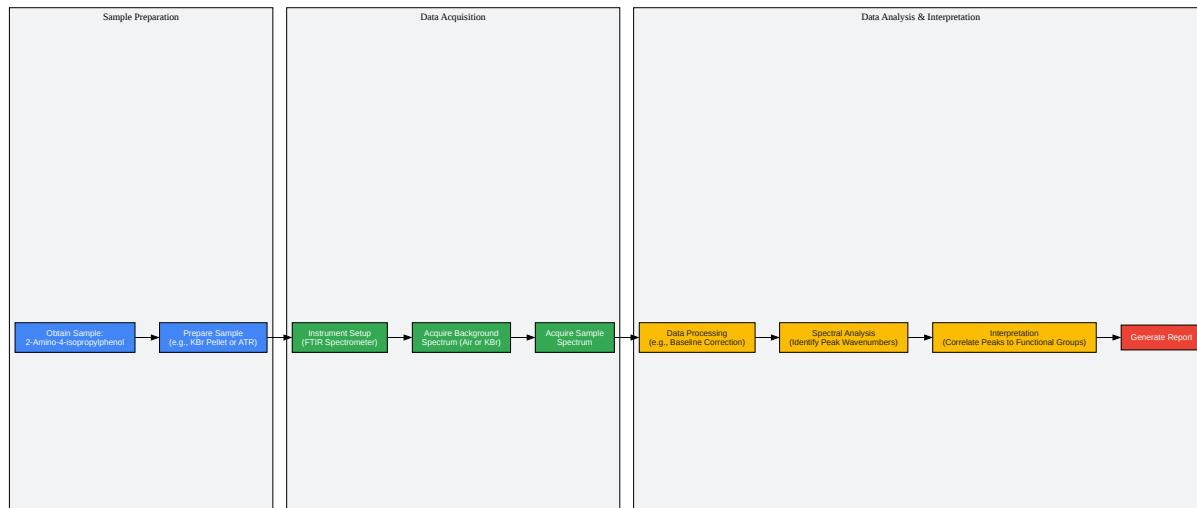
The following table summarizes the expected IR absorption frequencies for the functional groups in **2-Amino-4-isopropylphenol**.

Functional Group	Bond Vibration	Characteristic Wavenumber (cm ⁻¹)	Intensity	Notes
Phenol	O–H stretch	3200–3600	Strong, Broad	Broadness due to hydrogen bonding.[3][4]
C–O stretch	1200–1260	Strong		Distinguishes phenols from aliphatic alcohols.[3][5]
Primary Aromatic Amine	N–H stretch	3300–3500	Medium	Two distinct peaks (asymmetric & symmetric).[7][8][9]
	N–H bend (scissoring)	1580–1650	Medium to Strong	
	C–N stretch	1250–1335	Strong	
Aromatic Ring	C–H stretch	3000–3100	Medium to Weak	Appears just above 3000 cm ⁻¹ .[4][10]
C=C stretch (in-ring)	1450–1600	Medium to Strong		Often appears as multiple sharp peaks.[4][12]
C–H "oop" bend	675–900	Strong		Position depends on ring substitution pattern.[4]
Isopropyl Group	C–H stretch (sp ³)	2850–2960	Strong	Aliphatic C–H stretches.[10]
C–H bend	1370–1385	Medium		A doublet is often characteristic of

an isopropyl group.

Experimental Workflow

The logical flow for analyzing **2-Amino-4-isopropylphenol** using FTIR spectroscopy is outlined below.



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Caption: Workflow for FTIR analysis of **2-Amino-4-isopropylphenol**.

Experimental Protocols

The following are standard protocols for preparing a solid sample for IR analysis.

Protocol 1: Attenuated Total Reflectance (ATR) Method

This is a modern, rapid method requiring minimal sample preparation.

- **Instrument Setup:** Ensure the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed in the FTIR spectrometer.
- **Background Scan:** Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.
- **Sample Application:** Place a small amount (a few milligrams) of solid **2-Amino-4-isopropylphenol** powder directly onto the center of the ATR crystal.
- **Apply Pressure:** Use the pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.
- **Data Acquisition:** Acquire the IR spectrum of the sample. A typical scan range is 4000–400 cm^{-1} , with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.
- **Cleaning:** After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

- **Sample Preparation:**
 - Weigh approximately 1-2 mg of **2-Amino-4-isopropylphenol** and 100-200 mg of dry, spectroscopy-grade KBr powder.
 - Gently grind the sample and KBr together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. Note: The mixture must be completely dry to avoid a broad O-H band from water.
- **Pellet Formation:**
 - Transfer a portion of the powder mixture into a KBr pellet press die.

- Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Background Scan: Place an empty sample holder in the spectrometer and run a background scan.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder.
 - Acquire the IR spectrum over the desired range (e.g., 4000–400 cm^{-1}).
- Data Processing: The acquired spectrum is ready for analysis after automatic background subtraction by the instrument software.

Data Interpretation

- O-H and N-H Region (3200-3600 cm^{-1}): Look for a very broad, strong peak characteristic of the phenolic O-H stretch.[3][6] Superimposed on or adjacent to this, expect to see two sharper, medium-intensity peaks for the primary amine N-H stretches.[7][8]
- C-H Stretching Region (2850-3100 cm^{-1}): Identify the sharp peaks just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the isopropyl group.[10] Weaker peaks just above 3000 cm^{-1} are indicative of the aromatic sp^2 C-H bonds.[4]
- Fingerprint Region (below 1650 cm^{-1}):
 - Locate the N-H bending vibration around 1580-1650 cm^{-1} .[7]
 - Identify the sharp peaks between 1450 and 1600 cm^{-1} corresponding to the aromatic C=C ring stretches.[4][13]
 - Find the strong C-N and C-O stretching bands in the 1200-1350 cm^{-1} range.[5][8]
 - Examine the 675-900 cm^{-1} region for strong bands related to C-H out-of-plane bending, which can help confirm the aromatic substitution pattern.[4]

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